molecular formula C5H5NO2S B1270715 3-aminothiophene-2-carboxylic Acid CAS No. 55341-87-2

3-aminothiophene-2-carboxylic Acid

Cat. No.: B1270715
CAS No.: 55341-87-2
M. Wt: 143.17 g/mol
InChI Key: CQSJDKGNONPQOQ-UHFFFAOYSA-N
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Description

3-Aminothiophene-2-carboxylic acid is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is notable for its amino and carboxylic acid functional groups, which make it a versatile building block in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminothiophene-2-carboxylic acid can be synthesized through various methods. One common approach involves the three-component condensation of 3-aminothiophenes, Meldrum’s acid, and aromatic aldehydes. This method is efficient and yields substituted 6,7-dihydro-4H-thieno[3,2-b]pyridin-5-ones . Another method involves the decarboxylation of 3-aminothiophene-2-carboxylic acids in an acidic medium .

Industrial Production Methods: Industrial production of this compound typically involves the alkaline hydrolysis of the corresponding esters to form sodium salts, followed by acidification to yield the free carboxylic acid .

Chemical Reactions Analysis

Types of Reactions: 3-Aminothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

3-aminothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S/c6-3-1-2-9-4(3)5(7)8/h1-2H,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSJDKGNONPQOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363689
Record name 3-aminothiophene-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55341-87-2
Record name 3-Amino-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55341-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-aminothiophene-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add 5 N NaOH (50 ml) to a solution of metlhyl 3-aminothiophene-2-carboxylate (7.86, 50.0 mmole) in methanol (250 ml). Heat the reaction mixture at 60° C. overnight. Adjust the pH to about 6 to 7 by adding 1 N HCl. Extract with ethyl acetate (5×200 ml). Combine the organic layers, dry over Na2SO4. Filter and concentrate to provide 3-amino-thiophene-2-carboxylic acid (5.84 g, 82%) as a white powder, which was used immediately for the next step. MS (ES+): 144 (M+H); (ES−): 142 (M−H).
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 3-Aminothiophene-2-carboxylic acid in current research?

A1: this compound serves as a versatile building block in organic synthesis, particularly for constructing diverse heterocyclic systems. For example, it is used in synthesizing thieno[3,2-b]quinolines [], thieno[3,2-d][1,3]thiazoles [], thieno[b]azepinediones [, ], and thieno[3,2-b]pyridin-5-ones [, ]. Furthermore, its derivatives are being explored for their potential as angiogenesis inhibitors [].

Q2: Can you describe a specific example of how this compound is used to synthesize a target molecule?

A2: Lassagne et al. [] reported a novel approach to synthesize 5-aryl-4-(ethylsulfanyl) derivatives of this compound. Their method involves treating β‐bromo‐α‐(ethylsulfanyl)cinnamonitriles with sodium sulphide and α‐halo acetic acid derivatives in a DMSO/water solution. Subsequent cyclization in a potassium carbonate/acetone/DMSO mixture yields the desired 3‐amino‐5‐aryl‐4‐(ethylsulfanyl)thiophene‐2‐carboxylic acid derivatives.

Q3: Are there any studies exploring the biological activity of this compound derivatives?

A3: Yes, a study by Kitambi et al. [] investigated this compound-based compounds for their angiogenesis inhibitory activity. They designed and synthesized a series of novel compounds based on a potent VEGFR2 inhibitor and screened them using a zebrafish in vivo phenotypic assay. The study identified six compounds exhibiting reversible angiogenesis inhibition.

Q4: What unique structural features of this compound make it suitable for synthesizing diverse compounds?

A4: The presence of both amino and carboxylic acid groups on the thiophene ring provides diverse reactivity. The amino group can participate in condensation reactions, forming various heterocycles [, , ]. The carboxylic acid group allows for further derivatization, expanding the molecule's structural diversity and potential applications.

Q5: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A6: Common techniques include NMR spectroscopy, mass spectrometry, and X-ray crystallography. For example, the first crystal structure of a 3-amino­thio­phene-2-carboxylic acid ester, specifically 2-(Methoxy­carbon­yl)-4-methyl­thio­phen-3-aminium chloride monohydrate, was determined using X-ray crystallography []. This structure revealed a weak intramolecular N—H⋯O hydrogen bond within the molecule.

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